BENZYL VIOLET

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

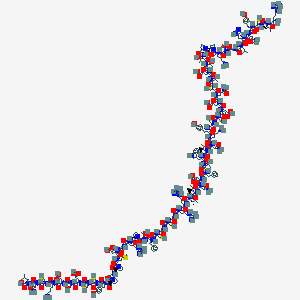

(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C286H438N82O90S9/c1-20-136(9)219(355-229(404)157(290)52-38-89-305-283(296)297)271(446)352-196(132-466)263(438)332-172(104-149-67-73-154(378)74-68-149)242(417)336-178(108-203(292)381)246(421)334-177(107-152-117-304-133-315-152)245(420)330-170(99-134(5)6)232(407)312-121-210(388)354-223(140(13)371)273(448)329-168(56-34-37-88-289)278(453)368-97-46-64-201(368)280(455)366-95-44-63-200(366)268(443)361-227(144(17)375)277(452)362-226(143(16)374)274(449)327-167(80-84-214(394)395)240(415)359-225(142(15)373)276(451)353-195(131-465)260(435)323-164(77-81-202(291)380)237(412)322-165(78-82-212(390)391)238(413)339-185(115-218(402)403)251(426)347-188(124-370)257(432)350-193(129-463)261(436)331-171(103-148-65-71-153(377)72-66-148)241(416)320-161(54-32-35-86-287)235(410)335-180(110-205(294)383)254(429)356-220(137(10)21-2)270(445)344-176(106-151-116-309-158-53-31-30-51-156(151)158)253(428)360-224(141(14)372)275(450)343-174(101-146-47-26-24-27-48-146)243(418)340-184(114-217(400)401)250(425)337-181(111-206(295)384)255(430)357-222(139(12)23-4)272(447)358-221(138(11)22-3)269(444)326-163(59-41-92-308-286(302)303)234(409)319-159(57-39-90-306-284(298)299)230(405)311-119-208(386)317-189(125-459)233(408)313-120-209(387)318-190(126-460)258(433)333-175(102-147-49-28-25-29-50-147)252(427)363-228(145(18)376)281(456)367-96-45-62-199(367)267(442)325-160(58-40-91-307-285(300)301)231(406)310-118-207(385)316-182(112-215(396)397)248(423)328-169(85-98-467-19)279(454)365-94-43-60-197(365)265(440)314-122-211(389)364-93-42-61-198(364)266(441)342-173(105-150-69-75-155(379)76-70-150)244(419)349-194(130-464)264(439)351-191(127-461)259(434)324-166(79-83-213(392)393)239(414)346-187(123-369)256(431)341-183(113-216(398)399)249(424)321-162(55-33-36-87-288)236(411)348-192(128-462)262(437)338-179(109-204(293)382)247(422)345-186(282(457)458)100-135(7)8/h24-31,47-51,53,65-76,116-117,133-145,157,159-201,219-228,309,369-379,459-466H,20-23,32-46,52,54-64,77-115,118-132,287-290H2,1-19H3,(H2,291,380)(H2,292,381)(H2,293,382)(H2,294,383)(H2,295,384)(H,304,315)(H,310,406)(H,311,405)(H,312,407)(H,313,408)(H,314,440)(H,316,385)(H,317,386)(H,318,387)(H,319,409)(H,320,416)(H,321,424)(H,322,412)(H,323,435)(H,324,434)(H,325,442)(H,326,444)(H,327,449)(H,328,423)(H,329,448)(H,330,420)(H,331,436)(H,332,438)(H,333,433)(H,334,421)(H,335,410)(H,336,417)(H,337,425)(H,338,437)(H,339,413)(H,340,418)(H,341,431)(H,342,441)(H,343,450)(H,344,445)(H,345,422)(H,346,414)(H,347,426)(H,348,411)(H,349,419)(H,350,432)(H,351,439)(H,352,446)(H,353,451)(H,354,388)(H,355,404)(H,356,429)(H,357,430)(H,358,447)(H,359,415)(H,360,428)(H,361,443)(H,362,452)(H,363,427)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,457,458)(H4,296,297,305)(H4,298,299,306)(H4,300,301,307)(H4,302,303,308)/t136-,137-,138-,139-,140+,141+,142+,143+,144+,145+,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-,227-,228-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAHZOYREYZWJG-ZQMJCZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(C(C)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NC(CS)C(=O)NC(CC9=CC=CC=C9)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NCC(=O)N1CCCC1C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C286H438N82O90S9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6754 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl Violet 4B: A Technical Overview of its Chemical Properties and Associated Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl Violet 4B, also known by numerous synonyms including C.I. Acid Violet 49 and Food Violet 2, is a synthetic triarylmethane dye.[1][2] Historically, it has been utilized as a colorant for materials such as wool, silk, nylon, leather, and in biological stains and inks.[2] However, due to significant health concerns, its application in food, drugs, and cosmetics has been terminated in several jurisdictions.[3] This technical guide provides a comprehensive overview of the chemical properties and toxicological hazards of this compound 4B, intended to inform researchers and professionals in drug development and other scientific fields.

Chemical and Physical Properties

This compound 4B is a fine, dark violet or black powder.[1][4] Key quantitative data regarding its chemical and physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| IUPAC Name | sodium;3-[[4-[[4-(dimethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-ethyl-azaniumyl]methyl]benzenesulfonate | |

| CAS Number | 1694-09-3 | [5] |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ | [1] |

| Molecular Weight | 733.888 g/mol | |

| Melting Point | Decomposes at 245-250 °C (473-482 °F) | [1] |

| Boiling Point | Data unavailable | |

| Solubility | Insoluble in water | [1] |

Toxicological Hazards

The primary toxicological concern associated with this compound 4B is its carcinogenicity. The International Agency for Research on Cancer (IARC) has classified this compound 4B as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[1][5] This classification is based on sufficient evidence of carcinogenicity in animals.

Carcinogenicity

Studies in rats have demonstrated that oral and subcutaneous administration of this compound 4B can lead to the development of malignant tumors.[5] Specifically, oral administration in female rats has been shown to cause mammary carcinomas and squamous-cell carcinomas of the skin, while subcutaneous injection has resulted in local fibrosarcomas in both male and female rats.[5]

Genotoxicity

This compound 4B has tested positive in the Ames test, a bacterial reverse mutation assay, indicating that it can induce gene mutations. This finding is a key indicator of its genotoxic potential.

Acute and Other Health Hazards

-

Inhalation: Immediately move the individual to fresh air. Seek prompt medical attention.[6]

-

Ingestion: Do not induce vomiting. If the person is conscious, give one or two glasses of water to dilute the chemical and seek immediate medical attention.[6]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are crucial for the replication and extension of research. While full original study documentation is not always publicly accessible, the following outlines are based on available information.

Chronic Toxicity and Carcinogenicity Study in Rats (Summary)

A chronic toxicity study was conducted on rats to observe the long-term effects of this compound 4B. The general methodology likely followed established OECD guidelines for carcinogenicity studies.

-

Test Animals: Rats (specific strain often used in such studies is Sprague-Dawley or Fischer 344).

-

Administration: this compound 4B was administered through the diet at varying concentrations.

-

Duration: The study was conducted over a significant portion of the animals' lifespan (e.g., up to two years).

-

Parameters Observed: Included regular monitoring of animal health, body weight, food consumption, and detailed histopathological examination of tissues and organs at the termination of the study to identify neoplastic lesions.

In Vitro Genotoxicity: Ames Test

The Ames test is a widely used method for assessing the mutagenic potential of a chemical. A general protocol for this test is as follows:

-

Test System: Histidine-dependent strains of Salmonella typhimurium.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound 4B, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of publicly available scientific literature detailing the specific cellular signaling pathways that are directly perturbed by this compound 4B to exert its toxic and carcinogenic effects. The molecular mechanisms underlying its carcinogenicity have not been fully elucidated.

To illustrate a typical workflow for investigating the carcinogenicity of a chemical substance like this compound 4B, the following diagram is provided.

Conclusion

This compound 4B is a chemical with well-documented hazards, most notably its potential carcinogenicity and genotoxicity. The data presented in this guide, compiled from various toxicological databases and scientific literature, underscore the importance of handling this compound with appropriate safety precautions in a research or industrial setting. Further research into the specific molecular mechanisms and signaling pathways affected by this compound 4B is warranted to fully understand its toxicological profile and to develop more comprehensive risk assessments. Professionals in drug development and related fields should be aware of the historical use and subsequent safety concerns of such compounds, particularly when evaluating new chemical entities with similar structural motifs.

References

- 1. This compound 4B | C39H40N3NaO6S2 | CID 5284479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 4B - OEHHA [oehha.ca.gov]

- 3. Ligand- and Structure-Based Virtual Screening Identifies New Inhibitors of the Interaction of the SARS-CoV-2 Spike Protein with the ACE2 Host Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening assessment - Triarylmethanes Group - Canada.ca [canada.ca]

- 5. This compound 4B (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]

- 6. This compound 4B | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis and Characterization of Benzyl Violet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl Violet (also known as Acid Violet 49 or C.I. 42640), a triarylmethane dye with applications in various scientific fields. This document details a plausible synthetic route, outlines rigorous analytical methodologies for its characterization, and presents key quantitative data in a structured format. The included experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this compound.

Introduction

This compound is a synthetic, water-soluble dye belonging to the triarylmethane class of compounds. Its molecular structure, characterized by a central carbon atom bonded to three aryl groups, is responsible for its intense violet color. While historically used as a textile dye, its utility has expanded to biological staining and as a component in certain analytical assays. The synthesis of this compound involves the controlled condensation of appropriate aromatic precursors, followed by oxidation. Accurate characterization is crucial for ensuring its purity and suitability for specific applications. This guide provides a detailed methodology for both the synthesis and the subsequent analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through the general principles of triarylmethane dye synthesis, which typically involves the electrophilic substitution of an aromatic aldehyde with two equivalents of an aniline derivative, followed by oxidation. A plausible synthetic pathway is outlined below.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process:

-

Condensation: The acid-catalyzed condensation of 4-(dimethylamino)benzaldehyde with two equivalents of N-ethyl-N-(3-sulfobenzyl)aniline.

-

Oxidation: The subsequent oxidation of the resulting leuco base to form the final colored dye.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

2.2.1. Materials and Reagents

-

4-(Dimethylamino)benzaldehyde

-

N-Ethyl-N-(3-sulfobenzyl)aniline

-

Concentrated Sulfuric Acid

-

Sodium Dichromate

-

Sodium Hydroxide

-

Ethanol

-

Diethyl Ether

-

Deionized Water

2.2.2. Procedure

-

Condensation Reaction:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) and N-ethyl-N-(3-sulfobenzyl)aniline (2.2 equivalents) in ethanol.

-

Slowly add concentrated sulfuric acid (0.5 equivalents) dropwise to the stirred solution. The addition should be performed in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Isolation of the Leuco Base:

-

Pour the cooled reaction mixture into a beaker containing ice-cold deionized water.

-

Neutralize the solution by the slow addition of a 10% sodium hydroxide solution until a pH of 7-8 is reached. This will precipitate the leuco base.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Dry the crude leuco base in a vacuum oven at 50°C.

-

-

Oxidation to this compound:

-

Dissolve the dried leuco base in a minimal amount of ethanol in a 500 mL beaker.

-

In a separate beaker, prepare an aqueous solution of sodium dichromate (1.5 equivalents).

-

Slowly add the sodium dichromate solution to the stirred solution of the leuco base. The solution should immediately turn a deep violet color.

-

Continue stirring at room temperature for 2-3 hours to ensure complete oxidation.

-

-

Purification of this compound:

-

Add a saturated sodium chloride solution to the reaction mixture to precipitate the dye (salting out).

-

Filter the precipitated this compound and wash with a small amount of cold ethanol, followed by diethyl ether to remove any organic impurities.

-

Recrystallize the crude product from an ethanol/water mixture to obtain purified this compound.

-

Dry the final product under vacuum.

-

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structural integrity of the synthesized this compound.

Caption: General workflow for the characterization of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed.

3.1.1. Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for MS compatibility) is commonly used.[1][2]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, determined by UV-Vis spectroscopy.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of the synthesized this compound is prepared in the mobile phase and diluted to an appropriate concentration.

3.1.2. Data Presentation: HPLC

| Parameter | Value |

| Retention Time (t R ) | To be determined experimentally |

| Purity (by area %) | > 95% (typical target) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorbance wavelength (λmax) of this compound, which is characteristic of its electronic transitions and confirms the presence of the conjugated chromophore.

3.2.1. Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Solvent: Deionized water or ethanol.

-

Scan Range: 200 - 800 nm.

-

Sample Preparation: A dilute solution of this compound is prepared in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at λmax.

3.2.2. Data Presentation: UV-Vis Spectroscopy

| Parameter | Value |

| λ max | ~580 - 590 nm (typical for violet dyes) |

| Molar Absorptivity (ε) | To be determined experimentally |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule, confirming its structural integrity.

3.2.1. Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Scan Range: 4000 - 400 cm⁻¹.

3.2.2. Data Presentation: FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (residual water) |

| ~3050 | Aromatic C-H stretch |

| ~2970, ~2870 | Aliphatic C-H stretch (ethyl groups) |

| ~1600, ~1580, ~1480 | Aromatic C=C stretching |

| ~1350 | C-N stretching of aromatic amine |

| ~1180, ~1030 | S=O stretching of sulfonate groups |

| ~820 | para-disubstituted benzene C-H bend |

| ~700, ~750 | meta-disubstituted benzene C-H bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While obtaining high-quality NMR spectra for complex dyes can be challenging due to aggregation and paramagnetic impurities, hypothetical ¹H NMR data can provide valuable structural insights.

3.4.1. Hypothetical ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.0 - 8.0 | m | ~19H | Aromatic protons |

| 3.5 - 4.0 | q | 4H | -CH₂- (ethyl groups) |

| 3.3 | s | 6H | -N(CH₃)₂ |

| 1.2 - 1.5 | t | 6H | -CH₃ (ethyl groups) |

Conclusion

This technical guide has detailed a plausible and comprehensive approach to the synthesis and characterization of this compound. The provided experimental protocols for synthesis and analytical characterization, along with the structured data tables and illustrative diagrams, offer a robust framework for researchers. Adherence to these methodologies will facilitate the reliable preparation and validation of this compound for its various applications in scientific research and development.

References

Photophysical and photochemical properties of Benzyl Violet

An In-depth Technical Guide on the Photophysical and Photochemical Properties of Benzyl Violet

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound 4B, also known as Acid Violet 49 and C.I. 42640, is a synthetic triarylmethane dye.[1][2][3][4] Its molecular formula is C₃₉H₄₀N₃NaO₆S₂ and it has a molecular weight of approximately 733.87 g/mol .[1] This document provides a comprehensive overview of the known photophysical and photochemical properties of this compound, intended to serve as a technical resource for researchers, scientists, and professionals in drug development. The guide details its spectral properties, quantum yields, and photochemical reactivity, alongside relevant experimental methodologies.

Photophysical Properties

The photophysical properties of a dye dictate its interaction with light and are fundamental to its applications in areas such as bioimaging and photodynamic therapy. These properties include light absorption, emission, and the efficiency of the fluorescence process.

Absorption and Emission Spectra

This compound 4B exhibits solvent-dependent absorption characteristics. The position of the maximum absorption peak (λmax) shifts with the polarity of the solvent, a phenomenon known as solvatochromism. In aqueous solutions, this compound has a strong absorption peak at approximately 545 nm. This peak undergoes a bathochromic (red) shift in less polar organic solvents, appearing at around 595 nm in dimethylformamide (DMF) and 600 nm in dimethyl sulfoxide (DMSO). Furthermore, in a 0.02 mol/L ammonium acetate solution, the λmax is reported to be in the range of 543.0-549.0 nm.[5]

In solution, this compound has been observed to emit near-infrared (NIR-I) fluorescence with an emission wavelength of 700 nm when excited at 570 nm. The fluorescence intensity is significantly enhanced in the presence of fetal bovine serum (FBS), suggesting interactions with proteins. In the solid state, self-assembled crystalline aggregates of this compound can produce strong near-infrared-II (NIR-II) signals.

Table 1: Summary of Absorption and Emission Properties of this compound

| Property | Solvent/Condition | Wavelength (nm) |

| Absorption Maximum (λmax) | Water | ~545 |

| Dimethylformamide (DMF) | ~595 | |

| Dimethyl Sulfoxide (DMSO) | ~600 | |

| 0.02 mol/L Ammonium Acetate | 543.0 - 549.0[5] | |

| Emission Maximum (λem) | Solution (Excitation at 570 nm) | 700 |

Molar Extinction Coefficient

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For this compound, a specific fluorescence quantum yield in solution has not been found in the reviewed literature. However, in the solid state, an absolute quantum yield of (0.0312 ± 0.0012)% has been reported under 808 nm irradiation for its NIR-II emission. It is a known characteristic of triarylmethane dyes that their fluorescence quantum yield can significantly increase upon binding to proteins.[7]

Table 2: Quantitative Photophysical Data for this compound

| Parameter | Value | Conditions |

| Absorption Maxima (λmax) | ~545 nm | In Water |

| ~595 nm | In DMF | |

| ~600 nm | In DMSO | |

| 543.0 - 549.0 nm | In 0.02 mol/L Ammonium Acetate[5] | |

| Emission Maximum (λem) | 700 nm | In solution (Excitation at 570 nm) |

| Fluorescence Quantum Yield (Φf) | (0.0312 ± 0.0012)% | Solid state, NIR-II emission (Excitation at 808 nm) |

Photochemical Properties

The photochemical properties of a dye describe the chemical reactions it undergoes upon absorbing light. These properties are crucial for applications like photodynamic therapy and for understanding the dye's stability.

Photostability and Photodegradation

Studies on Acid Violet 49 have shown that it undergoes photodegradation under UV irradiation. The degradation efficiency can be enhanced by advanced oxidation processes, for instance, in the presence of H₂O₂ and photocatalysts like ZnO or TiO₂.[8][9] Under optimal conditions (0.6 mL H₂O₂, 0.9 g ZnO, 50 mg/L initial dye concentration, and pH 9), a degradation efficiency of up to 96% can be achieved after 90 minutes of irradiation.[8] The photodegradation process leads to the breakdown of the dye molecule.[8]

Generation of Reactive Oxygen Species

Many triarylmethane dyes are known to act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, often leading to the formation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂). The generation of singlet oxygen is a key mechanism in photodynamic therapy. While specific data on the singlet oxygen quantum yield (ΦΔ) for this compound is not available, its structural similarity to other photosensitizing triarylmethane dyes suggests it may also generate ROS upon photoexcitation.

Experimental Protocols

This section outlines detailed methodologies for characterizing the photophysical and photochemical properties of dyes like this compound.

UV-Vis Absorption Spectroscopy

This protocol describes the measurement of the absorption spectrum and the determination of the molar extinction coefficient.

-

Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the desired solvent (e.g., water, DMSO, DMF) in a volumetric flask to create a stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The absorbance values of these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.

-

Blank Measurement: Fill a cuvette with the pure solvent used for the dye solutions. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the cuvette with a small amount of the most dilute dye solution and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-800 nm). Repeat this for all prepared dilutions, moving from the least to the most concentrated.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot the absorbance at λmax versus the concentration of the dye for the series of dilutions.

-

According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette), the slope of the linear fit of this plot will be equal to the molar extinction coefficient (assuming a path length of 1 cm).[10][11][12][13]

-

Fluorescence Spectroscopy

This protocol details the measurement of excitation and emission spectra.

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation source to stabilize. Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio without saturating the detector.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the absorption maximum (λmax) of the dye.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence of the dye (e.g., for this compound in solution, this could be 600-800 nm).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a wavelength range that covers the absorption spectrum of the dye. The resulting excitation spectrum should ideally match the absorption spectrum.

-

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to identify and subtract any background signals (e.g., Raman scattering).

Determination of Fluorescence Quantum Yield (Relative Method)

This method determines the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[14][15][16][17][18]

-

Selection of a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound. The quantum yield of the standard in the chosen solvent must be known.

-

Preparation of Solutions: Prepare a series of solutions of both the this compound sample and the standard in the same solvent with varying concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution of the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the corrected emission spectrum for each measurement.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the linear fit for both plots.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, and n is the refractive index of the solvent.[14][16]

-

Photostability Assay

This protocol assesses the stability of the dye under light exposure.[6][19][20][21][22]

-

Sample Preparation: Prepare a solution of this compound of known concentration in the desired solvent.

-

Initial Measurement: Record the initial absorption spectrum of the solution before light exposure.

-

Light Exposure: Expose the solution to a light source with a defined spectral output and intensity for a specific duration. A control sample should be kept in the dark at the same temperature.

-

Post-Exposure Measurements: At various time intervals during the exposure, record the absorption spectrum of the solution.

-

Data Analysis:

-

Monitor the decrease in the absorbance at the λmax over time.

-

The photostability can be quantified by calculating the photodegradation rate constant or the half-life of the dye under the specific irradiation conditions.

-

Singlet Oxygen Quantum Yield Measurement (Indirect Method)

This method uses a chemical trap to indirectly measure the amount of singlet oxygen produced.[23][24][25][26]

-

Reagent Preparation:

-

Prepare a solution of the photosensitizer (this compound) and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in a suitable solvent. DPBF absorbs strongly in the visible region, and its absorption decreases as it reacts with singlet oxygen.

-

Prepare a solution of a reference photosensitizer with a known singlet oxygen quantum yield under the same conditions.

-

-

Experimental Setup: Place the solution in a cuvette and irradiate it with monochromatic light at a wavelength where the photosensitizer absorbs but the trap does not.

-

Monitoring the Reaction: Monitor the decrease in the absorbance of DPBF at its λmax at regular time intervals during irradiation.

-

Data Analysis:

-

Plot the natural logarithm of the absorbance of DPBF versus time. The slope of this plot gives the pseudo-first-order rate constant for the consumption of DPBF.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated relative to the standard (ΦΔ_standard) using the following equation, assuming identical experimental conditions: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (I_abs_standard / I_abs_sample) where k is the rate constant of DPBF bleaching and I_abs is the rate of light absorption by the photosensitizer.

-

Mandatory Visualizations

Caption: A Jablonski diagram illustrating the photophysical processes of this compound.

Caption: Potential photochemical reaction pathways for this compound upon light absorption.

Caption: A workflow for the determination of key photophysical parameters of this compound.

References

- 1. This compound 4B | C39H40N3NaO6S2 | CID 5284479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound 4B (IARC Summary & Evaluation, Volume 16, 1978) [inchem.org]

- 4. This compound 4B - OEHHA [oehha.ca.gov]

- 5. Acid Violet 49 | 1694-09-3 | TCI AMERICA [tcichemicals.com]

- 6. biobostonconsulting.com [biobostonconsulting.com]

- 7. edinst.com [edinst.com]

- 8. ossila.com [ossila.com]

- 9. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 10. Molar Extinction Coefficient Calculation [alphalyse.com]

- 11. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 12. smart.dhgate.com [smart.dhgate.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

- 16. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. iss.com [iss.com]

- 19. researchgate.net [researchgate.net]

- 20. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 21. pharmatutor.org [pharmatutor.org]

- 22. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. par.nsf.gov [par.nsf.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. nist.gov [nist.gov]

Mechanism of Action of Benzyl Violet (Crystal Violet) as a Biological Stain: A Technical Guide

Introduction

This technical guide provides an in-depth exploration of the mechanism of action, properties, and applications of the biological stain commonly known as Crystal Violet. While the term "Benzyl Violet" is not standard in scientific literature, it likely refers to Crystal Violet (also known as Gentian Violet, Methyl Violet 10B, or Hexamethyl-p-rosaniline chloride) due to the presence of benzyl-derived functional groups in its structure.[1][2] Crystal Violet is a cationic, triarylmethane dye integral to microbiology and histology, most notably as the primary stain in the Gram staining method.[2][3][4] This document, intended for researchers, scientists, and drug development professionals, will elucidate the physicochemical basis of its staining properties, present key quantitative data, detail experimental protocols, and visualize its core mechanisms.

Core Mechanism of Action

The staining capability of Crystal Violet is rooted in its chemical structure and cationic nature.[5] In aqueous or alcohol solutions, it dissociates into a positively charged Crystal Violet ion (CV+) and a chloride ion (Cl-).[1][6] The CV+ cation is the active staining agent, readily forming electrostatic bonds with negatively charged components within biological samples.[4]

Interaction with Bacterial Cells (Gram Staining)

The most significant application of Crystal Violet is in the Gram stain, a differential staining technique that classifies bacteria into two groups: Gram-positive and Gram-negative.[4][7] The distinction arises from fundamental differences in the composition of their cell walls.[7][8]

-

Initial Staining: The CV+ ions penetrate the cell wall of both Gram-positive and Gram-negative bacteria, binding to negatively charged molecules like peptidoglycan and teichoic acids, imparting a deep violet color to all cells.[4][6]

-

Mordant Application: The addition of Gram's iodine solution is a critical step. The iodine (I⁻) interacts with the CV+ ions to form large, insoluble Crystal Violet-Iodine (CV-I) complexes within the cells.[7][9][10]

-

Differential Decolorization: The subsequent application of a decolorizer (typically an alcohol or acetone-alcohol mixture) is the key differential step.[8]

-

Gram-Positive Bacteria: These organisms possess a thick, multi-layered peptidoglycan cell wall (up to 90% of the cell envelope).[7][8] The decolorizing agent dehydrates this thick wall, causing the pores to shrink. This traps the large CV-I complexes inside the cell, which therefore resists decolorization and remains violet.[8][11]

-

Gram-Negative Bacteria: These organisms have a much thinner peptidoglycan layer and an outer membrane rich in lipids.[4][8] The decolorizer dissolves the lipids in this outer membrane, creating large pores. This allows the smaller CV-I complexes to be easily washed out of the cell, leaving it colorless.[8]

-

-

Counterstaining: A final stain, typically safranin, is applied. It stains the now-colorless Gram-negative bacteria pink or red, while the already-violet Gram-positive bacteria are unaffected.[9]

Interaction with Eukaryotic Cells and Tissues

In histology and cell biology, Crystal Violet acts as a simple stain for visualizing cellular components. Its cationic nature drives its binding to negatively charged molecules such as nucleic acids (DNA and RNA) in the nucleus and proteins in the cytoplasm.[1][12] This property is utilized in:

-

Nuclear Staining: It can be used to stain the nuclei of adherent cells for quantification purposes. As an intercalating agent, it binds to DNA, and the amount of bound dye is proportional to the number of cells, making it useful in cell viability and proliferation assays.[1][2][12]

-

Amyloid Staining: In certain histological procedures, Crystal Violet binds to the surface carboxyl ions of amyloid deposits, staining them purple or violet.[13]

Physicochemical and Quantitative Data

The performance of Crystal Violet as a stain is dictated by its physical and chemical properties. Key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | Hexamethyl pararosaniline chloride | [1][3] |

| C.I. Name / Number | Basic violet 3 / 42555 | [1][14] |

| Molecular Formula | C₂₅H₃₀ClN₃ | [1][3][15] |

| Molecular Weight | 407.99 g/mol | [1][15] |

| Appearance | Dark green crystalline powder | [1][3] |

| Melting Point | 205 °C (401 °F) | [1] |

| Absorption Maximum (λmax) | 588 - 593 nm (in water) | [1][14] |

| Solubility (Water) | 1.68% | [14] |

| Solubility (Ethanol) | 1.68% | [14] |

| Other Solubilities | Soluble in chloroform; Insoluble in ether, xylene | [1] |

Experimental Protocols

The following section details a standard protocol for the Gram staining procedure, a cornerstone technique utilizing Crystal Violet.

Preparation of Reagents

-

Crystal Violet Solution (0.5% w/v):

-

Dissolve 2.5 g of Crystal Violet powder in 50 mL of 95% ethanol.

-

Dissolve 4.0 g of ammonium oxalate in 400 mL of distilled water.

-

Mix the two solutions and let stand for 24 hours before use. Filter through paper into a staining bottle.

-

-

Gram's Iodine Solution:

-

Dissolve 1 g of iodine and 2 g of potassium iodide in 5 mL of distilled water.

-

Once dissolved, add 245 mL of distilled water to make a final volume of 250 mL. Store in an amber bottle.

-

-

Decolorizing Agent:

-

A mixture of 95% ethanol and acetone in a 1:1 ratio is commonly used.

-

-

Safranin Counterstain (0.5% w/v):

-

Dissolve 1.25 g of Safranin O in 50 mL of 95% ethanol.

-

Add 500 mL of distilled water. Mix thoroughly.

-

Gram Staining Procedure

-

Smear Preparation: Prepare a thin smear of the bacterial sample on a clean, grease-free microscope slide. Allow it to air dry completely.

-

Heat Fixation: Pass the slide (smear side up) quickly through a Bunsen burner flame two to three times. This adheres the bacteria to the slide.[16] Allow the slide to cool.

-

Primary Stain: Place the slide on a staining rack and flood the smear with the Crystal Violet solution. Let it stand for 1 minute.[8][16]

-

Rinse: Gently rinse the slide with a slow stream of tap water for about 5 seconds.[9]

-

Mordant Application: Flood the smear with Gram's Iodine solution. Let it stand for 1 minute.[8][9]

-

Rinse: Gently rinse the slide with tap water.

-

Decolorization: This is the most critical step. Hold the slide at a tilt and apply the decolorizing agent drop by drop until the runoff is clear (typically 5-15 seconds).[8][16] Be careful not to over-decolorize.

-

Rinse: Immediately rinse the slide with tap water to stop the decolorization process.[16]

-

Counterstain: Flood the smear with Safranin solution and let it stand for 1 minute.[9]

-

Rinse & Dry: Rinse the slide with tap water and blot it dry gently with bibulous paper or allow it to air dry.

-

Microscopy: Examine the slide under a microscope using the oil immersion objective (100X). Gram-positive organisms will appear violet/purple, and Gram-negative organisms will appear pink/red.[16]

Visualizations

The following diagrams illustrate the core mechanism of action and the experimental workflow of Gram staining.

Caption: Molecular mechanism of Crystal Violet in differentiating Gram-positive and Gram-negative bacteria.

Caption: Step-by-step workflow for the Gram staining experimental protocol.

References

- 1. macsenlab.com [macsenlab.com]

- 2. Crystal violet - Wikipedia [en.wikipedia.org]

- 3. chemiis.com [chemiis.com]

- 4. blog.irjpl.org [blog.irjpl.org]

- 5. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 6. youtube.com [youtube.com]

- 7. Gram stain - Wikipedia [en.wikipedia.org]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Gram Staining [serc.carleton.edu]

- 10. Crystal Violet |Basic Violet 3, Gentian Violet, Hexamethylpararosaniline chloride, Methyl Violet 10B | Hello Bio [hellobio.com]

- 11. zellbio.eu [zellbio.eu]

- 12. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal Violet and Thioflavin T [nsh.org]

- 14. stainsfile.com [stainsfile.com]

- 15. CAS 548-62-9: Crystal violet | CymitQuimica [cymitquimica.com]

- 16. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Solubility Profile of Benzyl Violet: A Technical Guide

Introduction

Data Presentation: Solubility of Benzyl Violet

The solubility of this compound is influenced by the polarity of the solvent. The following table summarizes the available qualitative and semi-quantitative data. It is critical to note the conflicting reports regarding water solubility, which may stem from differences in experimental conditions, purity of the dye, or the specific salt form used.

| Solvent | Chemical Formula | Solubility | Source / Remarks |

| Water | H₂O | < 1 mg/mL at 20°C[1] / Insoluble[2][3] / Easily Soluble[3][4][5][6] | Data is highly contradictory. PubChem provides a limit of < 1 mg/mL, while other sources describe it as both "insoluble" and "easily soluble," the latter suggesting a purple solution forms. |

| Ethanol | C₂H₅OH | Soluble[3][4][5][6] | Described as forming a purple solution. |

| Methanol | CH₃OH | Slightly Soluble[5][6][7][8] | Qualitative assessment indicating limited solubility. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[5][6][7][8] | Qualitative assessment indicating limited solubility. |

Experimental Protocols

Due to the absence of a standardized, published protocol for determining this compound's solubility, this section outlines a general and robust methodology based on the widely accepted shake-flask method. This method is suitable for determining the equilibrium solubility of a solid compound in a given solvent.

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

-

This compound powder (analytical grade)

-

Solvent of interest (e.g., water, ethanol, DMSO), HPLC grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Analytical balance

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure it is fully dissolved.

-

Perform a serial dilution of the stock solution to create a series of standards of known lower concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration and determine the linear regression equation. This will be used to calculate the concentration of the saturated solution.

-

-

Equilibration:

-

Add an excess amount of this compound powder to a flask (i.e., more than will dissolve) to create a slurry.

-

Add a known volume of the solvent of interest to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation. The presence of undissolved solid should be visible.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and let the undissolved solid settle.

-

To separate the solid from the liquid phase, centrifuge an aliquot of the suspension at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully draw the supernatant using a syringe and filter it through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

4. Data Reporting:

-

Solubility should be reported in units such as mg/mL, g/L, or molarity (mol/L).

-

The temperature at which the measurement was performed must be specified.

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the solubility of a solid organic compound, such as this compound.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. This compound 4B | C39H40N3NaO6S2 | CID 5284479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 4B | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1694-09-3 | CAS DataBase [m.chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Acid Violet 49 | 1694-09-3 [chemicalbook.com]

- 6. Cas 1694-09-3,Acid Violet 49 | lookchem [lookchem.com]

- 7. This compound 4B|lookchem [lookchem.com]

- 8. 1694-09-3 CAS MSDS (Acid Violet 49) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Toxicological Profile of Benzyl Violet 4B: A Technical Guide

An In-depth Examination of the Carcinogenicity and Toxicity of a Group 2B Carcinogen

Benzyl Violet 4B, also known as C.I. Acid Violet 49, is a synthetic triphenylmethane dye that has been utilized in various industrial and commercial applications, including as a colorant for textiles, paper, and formerly in some cosmetics and food products.[1] However, significant concerns regarding its safety have led to regulatory scrutiny and a classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans."[2][3][4] This technical guide provides a comprehensive overview of the available carcinogenicity and toxicity data for this compound 4B, intended for researchers, scientists, and drug development professionals.

Carcinogenicity Assessment

The primary evidence for the carcinogenicity of this compound 4B stems from animal studies, which have demonstrated its ability to induce tumors in rats. These findings were pivotal in the IARC's classification of the compound.

Animal Carcinogenicity Studies

Oral Administration in Rats:

Studies involving the oral administration of this compound 4B to rats have shown a significant increase in the incidence of mammary carcinomas and squamous-cell carcinomas of the skin in female rats.[5]

Subcutaneous Administration in Rats:

When administered via subcutaneous injection to both male and female rats, this compound 4B was found to induce local fibrosarcomas.[5]

Table 1: Summary of Animal Carcinogenicity Data for this compound 4B

| Species | Route of Administration | Target Organs/Tissue | Tumor Type | Reference |

| Rat (Female) | Oral | Mammary Gland, Skin | Carcinoma | [5] |

| Rat (Male & Female) | Subcutaneous | Site of Injection | Fibrosarcoma | [5] |

Experimental Protocol: Carcinogenicity Studies in Rats (General Overview)

While specific detailed protocols from the original studies are not fully available in publicly accessible literature, a general methodology for such carcinogenicity bioassays can be outlined based on established guidelines from regulatory bodies like the FDA and OECD.[1][6][7][8]

-

Test Animals: Typically, young adult rats of a specific strain (e.g., Fischer 344) are used. Animals are randomly assigned to control and treatment groups.

-

Dose Selection: Dose levels are determined based on preliminary toxicity studies to establish a maximum tolerated dose (MTD). Multiple dose levels (e.g., MTD, 1/2 MTD, 1/4 MTD) and a control group receiving the vehicle are used.

-

Administration: For oral studies, the test substance is often mixed with the diet or administered by gavage. For subcutaneous studies, the substance is dissolved or suspended in a suitable vehicle and injected under the skin.

-

Duration: Chronic carcinogenicity studies typically last for the majority of the animal's lifespan, which is approximately two years for rats.

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically, and any abnormalities are noted. Tissues are then processed for histopathological examination to identify and characterize tumors.

Experimental Workflow for a Typical Rodent Carcinogenicity Bioassay

Caption: Workflow of a standard rodent carcinogenicity study.

Genetic and In Vitro Toxicity

The genotoxic potential of this compound 4B has been evaluated using the bacterial reverse mutation assay, commonly known as the Ames test.

Ames Test (Salmonella typhimurium)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of the bacterium Salmonella typhimurium that are mutated to require histidine for growth. A positive test result indicates that the chemical can cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

Results for this compound 4B:

Data from a large-scale screening of chemicals for mutagenicity, including this compound 4B, have been published.[9][10][11] The results for this compound 4B (CAS No. 1694-09-3) in this study were reported as negative.

Table 2: Summary of Ames Test Data for this compound 4B

| Test System | Strains | Metabolic Activation (S9) | Result | Reference |

| Salmonella typhimurium | TA98, TA100, TA1535, TA1537 | With and Without | Negative | [9][10] |

Experimental Protocol: Ames Test

The standard Ames test protocol involves the following key steps:

-

Bacterial Strains: A set of Salmonella typhimurium strains with different types of histidine mutations (e.g., frameshift, base-pair substitution) are used. Commonly used strains include TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent. This is to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to produce histidine) is counted for each concentration and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies is considered a positive result.

Ames Test Experimental Workflow

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Toxicokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for assessing its toxicological profile. Studies in rats have provided some insights into the toxicokinetics of this compound 4B.

Key Findings:

-

Absorption: Following oral administration, this compound 4B is poorly absorbed from the gastrointestinal tract.

-

Distribution: Limited distribution to tissues has been observed.

-

Metabolism: The metabolic fate of this compound 4B is not extensively detailed in the available literature.

-

Excretion: The primary route of excretion for the small amount of absorbed compound is not clearly established.

Potential Mechanisms of Toxicity and Carcinogenicity

The precise molecular mechanisms by which this compound 4B exerts its carcinogenic effects have not been fully elucidated. However, insights can be drawn from the broader class of triphenylmethane dyes.

Potential Signaling Pathways Involved:

While direct evidence for this compound 4B is lacking, other chemical carcinogens and triphenylmethane dyes have been shown to dysregulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. These pathways are critical in the initiation and progression of cancer. Further research is needed to determine if this compound 4B impacts these or other signaling cascades.

-

MAPK/ERK Pathway: This pathway is a central regulator of cell growth, differentiation, and survival. Its aberrant activation is a common feature of many cancers.

-

PI3K/Akt Pathway: This pathway plays a crucial role in cell survival, proliferation, and metabolism. Dysregulation of this pathway can lead to uncontrolled cell growth and resistance to apoptosis.

Hypothesized Relationship Between Exposure and Carcinogenesis

Caption: A potential logical pathway from exposure to carcinogenesis.

Conclusion

The available scientific evidence strongly indicates that this compound 4B is a carcinogenic substance in animals, leading to its classification as a possible human carcinogen. While the Ames test for mutagenicity was negative, the in vivo carcinogenicity data in rats are a significant cause for concern. The lack of detailed information on the molecular mechanisms of its toxicity and the specific signaling pathways it may disrupt highlights a critical area for future research. For professionals in research, drug development, and regulatory affairs, a cautious approach is warranted when dealing with this compound 4B, and its use should be avoided in applications with the potential for human exposure. Further studies are necessary to fully elucidate its toxicological profile and to understand the precise molecular events that lead to its carcinogenicity.

References

- 1. fda.gov [fda.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. Novel PI3K/AKT targeting anti-angiogenic activities of 4-vinylphenol, a new therapeutic potential of a well-known styrene metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 4B AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Acid Violet 49(1694-09-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. fda.gov [fda.gov]

- 8. database.ich.org [database.ich.org]

- 9. Salmonella mutagenicity tests: V. Results from the testing of 311 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic toxicity/carcinogenicity studies of gentian violet in Fischer 344 rats: two-generation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity of 42 chemicals in Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl Violet Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological implications of Benzyl Violet derivatives, a class of triarylmethane dyes with applications in various scientific fields. This document details the synthetic pathways for key this compound compounds, presents quantitative data in structured tables, and elucidates their known interactions with cellular signaling pathways.

Introduction

This compound and its derivatives are synthetic organic compounds characterized by a central carbon atom bonded to three aryl groups, at least one of which is a benzylated aniline derivative. These compounds are part of the larger family of triarylmethane dyes, known for their intense coloration and diverse applications, including as textile dyes, biological stains, and potential therapeutic agents. The presence of the benzyl group can significantly influence the physicochemical and biological properties of the dye, including its solubility, stability, and interaction with biological macromolecules. This guide will focus on the synthesis and biological activity of these important molecules, with a particular emphasis on C.I. Acid Violet 49.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the preparation of key intermediates, followed by a condensation reaction to form the colorless leuco base, and finally, an oxidation step to yield the final colored dye.

Synthesis of the Key Intermediate: 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic Acid

A crucial precursor for the synthesis of many this compound derivatives is 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid. The synthesis of this intermediate is a critical first step.

Experimental Protocol:

The synthesis of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid is typically achieved through the sulfonation of N-benzyl-N-ethylaniline.

-

Reaction: N-benzyl-N-ethylaniline is reacted with a sulfonating agent, such as sulfuric acid (H₂SO₄).

-

Reaction Conditions: The reaction conditions, including temperature and reaction time, need to be carefully controlled to favor the formation of the desired meta-sulfonated product.

-

Work-up and Purification: Following the reaction, the product is isolated and purified, often through recrystallization, to yield the pure 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid.

General Synthesis of this compound Derivatives (C.I. Acid Violet 49)

Two primary methods have been described for the industrial production of C.I. Acid Violet 49, a representative this compound derivative.[1] Both methods involve the formation of a leuco dye intermediate followed by oxidation.

Method A: Condensation with 4-(Dimethylamino)benzaldehyde

This method involves the acid-catalyzed condensation of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid with 4-(dimethylamino)benzaldehyde to form the leuco base, which is subsequently oxidized.

Experimental Protocol:

-

Condensation: 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid (2 molar equivalents) is reacted with 4-(dimethylamino)benzaldehyde (1 molar equivalent) in an acidic medium. The acid acts as a catalyst to promote the electrophilic substitution reaction on the electron-rich aniline rings.

-

Formation of Leuco Dye: The reaction mixture is heated to facilitate the condensation and formation of the colorless leuco-triarylmethane intermediate.

-

Oxidation: The leuco dye is then oxidized to the final colored dye. Common oxidizing agents for this step include lead dioxide (PbO₂) or manganese dioxide (MnO₂).[2] The oxidation process results in the formation of the conjugated system responsible for the dye's intense violet color.

-

Purification: The final product, C.I. Acid Violet 49, is purified to remove any unreacted starting materials and byproducts. A reported method for purification involves high-speed counter-current chromatography followed by gel column chromatography.[3]

Method B: Condensation with Formaldehyde and N,N-Dimethylaniline

An alternative route involves the reaction of 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid with formaldehyde, followed by oxidative condensation with N,N-dimethylaniline.

Experimental Protocol:

-

Initial Condensation: 3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid (2 molar equivalents) is reacted with formaldehyde (1 molar equivalent). This reaction forms a diarylmethane intermediate.

-

Oxidative Condensation: The diarylmethane intermediate is then reacted with N,N-dimethylaniline in the presence of an oxidizing agent. This step introduces the third aryl group and forms the triarylmethane backbone.

-

Formation of the Dye: The oxidation leads to the formation of the final C.I. Acid Violet 49 dye.

-

Purification: Similar to Method A, the crude product is purified to obtain the desired dye.

Quantitative Data for Synthesis

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₀N₃NaO₆S₂ | [1] |

| Molecular Weight | 733.87 g/mol | [1] |

| CAS Number | 1694-09-3 | [1] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Caption: Workflow for the synthesis of C.I. Acid Violet 49 via Method A.

References

Methodological & Application

Benzyl Violet Staining Protocol for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Benzyl Violet as a histological stain. This compound 4B, an acid dye, is effective in staining various tissue components, particularly cytoplasm and connective tissue. The following protocol is based on the general principles of acid dye staining and provides a robust starting point for tissue analysis.

Principle of Staining

Acid dyes, such as this compound, are anionic, carrying a net negative charge. In an acidic staining solution, tissue proteins become positively charged. This allows the negatively charged dye molecules to bind to the positively charged amino groups of proteins in the cytoplasm and connective tissue, resulting in their visualization. The intensity of the staining can be controlled by the concentration of the dye, the pH of the solution, and the duration of staining and differentiation steps.

Quantitative Data Summary

Successful histological staining relies on the precise concentration of reagents and optimized incubation times. The following table provides recommended starting parameters for this compound staining. It is crucial to note that optimal conditions may vary depending on the tissue type, fixation method, and desired staining intensity.

| Parameter | Recommended Range/Value | Notes |

| Fixation | 10% Neutral Buffered Formalin or Bouin's Fluid | Adequate fixation is critical for preserving tissue morphology and ensuring proper dye binding. |

| Section Thickness | 4-6 µm | Standard thickness for paraffin-embedded sections. |

| Staining Solution | ||

| This compound 4B Stock | 1% (w/v) in distilled water | Dissolve 1g of this compound 4B powder in 100 mL of distilled water. Gentle heating and stirring may be necessary to fully dissolve the dye.[1] |

| This compound Working Solution | 0.1% - 0.5% (v/v) in 1% Acetic Acid | The optimal concentration should be determined experimentally.[2] A lower pH enhances the binding of the acid dye to tissue proteins.[2] |

| Staining Time | 5-15 minutes | Incubation time should be optimized based on tissue type and desired staining intensity. |

| Differentiation Solution | 0.5% - 1% Acetic Acid in 70% Ethanol | Differentiation removes excess stain and enhances contrast. The duration of this step should be monitored microscopically.[1][2] |

| Dehydration | Graded Ethanol Series (70%, 95%, 100%) | Proper dehydration is essential before clearing and mounting. |

| Clearing | Xylene or Xylene Substitutes | Ensures transparency of the tissue section for microscopic examination. |

| Mounting | Resinous Mounting Medium | Provides a permanent seal for the coverslip and preserves the stained tissue. |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound staining protocol for paraffin-embedded tissue sections.

Caption: Experimental workflow for this compound staining.

Detailed Experimental Protocol

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents:

-

This compound 4B (C.I. Acid Violet 49)

-

Distilled Water

-

Glacial Acetic Acid

-

Ethanol (70%, 95%, and 100%)

-

Xylene or a suitable xylene substitute

-

Resinous mounting medium

Solution Preparation:

-

1% this compound Stock Solution: Dissolve 1 gram of this compound 4B powder in 100 mL of distilled water. Gentle heating and magnetic stirring can aid in dissolution. Allow the solution to cool to room temperature and filter before use.[1]

-

This compound Working Solution (0.1%): To prepare 100 mL, combine 10 mL of the 1% this compound Stock Solution with 90 mL of 1% acetic acid in distilled water. This working solution should be prepared fresh.

-

1% Acetic Acid: Add 1 mL of glacial acetic acid to 99 mL of distilled water.

-

Differentiation Solution (0.5% Acid Alcohol): Add 0.5 mL of glacial acetic acid to 100 mL of 70% ethanol.

Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (two changes of 5 minutes each).

-

Transfer slides to 100% ethanol (two changes of 3 minutes each).

-

Transfer slides to 95% ethanol for 2 minutes.

-

Transfer slides to 70% ethanol for 2 minutes.

-

Rinse gently in running tap water.

-

-

Staining:

-

Immerse slides in the this compound working solution for 5-15 minutes.

-

-

Rinsing and Differentiation:

-

Briefly rinse the slides in distilled water to remove excess stain.[1]

-

Dip the slides in the differentiation solution for a few seconds. This step is critical and should be monitored under a microscope to achieve the desired staining intensity and background clarity.[1]

-

Wash the slides in running tap water for 5 minutes to stop the differentiation process.[1]

-

-

Dehydration and Clearing:

-

Dehydrate the sections through a graded series of ethanol: 70% ethanol for 2 minutes, 95% ethanol for 2 minutes, and two changes of 100% ethanol for 3 minutes each.

-

Clear the sections in xylene or a xylene substitute (two changes of 3 minutes each).

-

-

Mounting:

-

Apply a coverslip to the tissue section using a resinous mounting medium.

-

Expected Results:

-

Cytoplasm and Muscle: Varying shades of violet/purple

-

Collagen: Pale violet

-

Nuclei: May be lightly stained or unstained, depending on the counterstain used (if any).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Staining time is too short. Staining solution is exhausted or improperly prepared. Excessive differentiation. | Increase the incubation time in the this compound solution. Prepare a fresh staining solution. Reduce the time in the differentiating solution.[1] |

| Overstaining | Staining time is too long. Insufficient differentiation. | Decrease the incubation time in the staining solution. Increase the time in the differentiating solution, monitoring microscopically.[1] |

| High Background Staining | Inadequate rinsing after staining. Insufficient differentiation. | Ensure thorough rinsing after the staining step. Optimize the differentiation step by adjusting the time and/or acid concentration.[1] |

| Precipitate on Section | The staining solution was not filtered. The dye was not fully dissolved. | Filter the staining solution before use. Ensure the dye is completely dissolved during stock solution preparation, using gentle heat if necessary.[1] |

Safety Precautions:

-

Handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

This compound 4B is classified as a possible carcinogen; therefore, appropriate handling precautions should be taken.[3]

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols for Staining Mast Cells in Tissue Sections with Benzyl Violet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are crucial immune cells, resident in connective tissues throughout the body, that play a pivotal role in inflammatory responses, allergic reactions, and innate immunity. A key feature of mast cells is the presence of large cytoplasmic granules rich in acidic proteoglycans, such as heparin, and vasoactive amines like histamine. The high concentration of acidic molecules within these granules allows for a specific type of staining known as metachromasia, where a basic dye stains the granules a different color from the dye solution itself. This property is the foundation for the histological identification of mast cells.

While Toluidine Blue and Cresyl Violet are the most commonly employed dyes for metachromatic staining of mast cells, this document provides a proposed methodology for the use of Benzyl Violet for the same application. This compound, also known as Acid Violet 49 or Food Violet 2, is a basic aniline dye.[1][2] Although not conventionally used for mast cell identification, its chemical nature as a basic dye suggests its potential for binding to the acidic components of mast cell granules.

Disclaimer: The following protocols are proposed based on established methods for similar basic dyes. Optimization of parameters such as staining time, dye concentration, and pH will be necessary for achieving optimal results with this compound.

Principle of Metachromatic Staining

Metachromatic staining occurs when a dye's molecules stack up on a highly anionic substrate, such as the sulfated proteoglycans in mast cell granules. This stacking, or polymerization, alters the light-absorbing properties of the dye, resulting in a shift in color from its original orthochromatic color (the color of the dilute dye solution) to a different, metachromatic color.[3][4] For violet dyes, this typically results in a reddish-purple or red color in the mast cell granules, while other tissue components stain the original (orthochromatic) color of the dye.

Properties of this compound